Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
Description
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate (CAS: 80370-84-9) is a structurally complex organic compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . It features a 5-methoxy-substituted 2,3-dihydroindenylidene core conjugated to a cyanoacetate ester group. The compound is typically stored under an inert atmosphere at 2–8°C to ensure stability . Industrially, it is available at 99% purity in 25 kg cardboard drum packaging, though supply chain fluctuations may cause temporary shortages .
Its synthesis often involves condensation reactions between ethyl cyanoacetate and substituted indenone derivatives under reflux conditions, followed by acid workup and purification . The compound’s extended π-conjugation and electron-withdrawing cyano and ester groups make it a candidate for applications in organic electronics or as a precursor in heterocyclic chemistry .
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(17)14(9-16)13-6-4-10-8-11(18-2)5-7-12(10)13/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
QSLSNWSHYYUPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC2=C1C=CC(=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanism
The synthesis typically involves a Knoevenagel condensation between ethyl cyanoacetate and 5-methoxy-2,3-dihydroindene-1-carbaldehyde. This reaction is facilitated by a base, which deprotonates the α-hydrogen of ethyl cyanoacetate, enabling nucleophilic attack on the aldehyde carbonyl group. The resulting enolate intermediate undergoes dehydration to form the α,β-unsaturated cyanoacetate product.
Reaction Equation:
$$
\text{Ethyl cyanoacetate} + \text{5-Methoxy-2,3-dihydroindene-1-carbaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}
$$
Catalytic Systems and Reaction Conditions
The choice of base and solvent profoundly impacts reaction efficiency:
- Catalysts: Piperidine is widely employed due to its dual role as a base and a mild nucleophile, accelerating enolate formation without promoting side reactions. Alternative bases like sodium ethoxide or triethylamine may also be used, though they often require anhydrous conditions.
- Solvents: Ethanol and methanol are preferred for their ability to dissolve both reactants and stabilize intermediates. Reactions are conducted under reflux (70–80°C) to ensure kinetic control and complete conversion.
- Reaction Time: Completion typically requires 12–24 hours, monitored via thin-layer chromatography (TLC).
Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Source |
|---|---|---|---|---|---|---|
| Piperidine | Ethanol | 78 (Reflux) | 12–24 | 81 | Recrystallization |
Workup and Purification Strategies
Post-reaction workup involves cooling the mixture to precipitate the crude product, followed by filtration and washing with cold ethanol. Purification is achieved via:
- Recrystallization: Ethanol or methanol recrystallization yields high-purity product (≥95%) with distinct melting points.
- Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients resolves impurities, particularly for lab-scale syntheses.
Comparative Analysis of Synthetic Methodologies
Catalyst Efficiency
Piperidine outperforms triethylamine in condensation reactions, achieving higher yields (81% vs. 60–70%) due to its superior enolate stabilization. Sodium ethoxide, while effective, demands strict anhydrous conditions, complicating large-scale applications.
Solvent Impact
Ethanol’s polarity enhances reactant solubility and intermediate stabilization, whereas methanol’s lower boiling point (64.7°C) may necessitate prolonged reflux periods. Non-polar solvents like toluene are unsuitable due to poor solubility of the aldehyde.
Optimization Strategies and Yield Improvement
Reaction Monitoring
TLC analysis (hexane:ethyl acetate = 3:1) ensures reaction completion, minimizing over-dehydration or polymerization byproducts.
Scalability Considerations
Industrial-scale syntheses employ continuous flow reactors to maintain temperature control and improve mixing efficiency, though this remains underexplored in academic reports.
Challenges in Large-Scale Production
Starting Material Availability
5-Methoxy-2,3-dihydroindene-1-carbaldehyde is synthetically demanding, requiring multi-step preparation from indene derivatives. Contaminants in the aldehyde (e.g., oxidation products) directly impair final product quality.
Moisture Sensitivity
The base catalyst (piperidine) and ethyl cyanoacetate are moisture-sensitive, necessitating inert atmospheres (N₂/Ar) during reflux.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The indene moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate belongs to a broader class of cyanoacetate derivatives. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Substituted Indenylidene or Indolylidene Moieties
Analogues with Alternative Heterocyclic Cores
Key Comparative Insights
- Steric Considerations : Ethyl esters (e.g., target compound) exhibit marginally higher steric bulk than methyl esters, which may influence reaction kinetics in catalytic processes .
- Synthetic Utility : Compounds like 77b and 77g demonstrate higher yields (>75%) in condensation reactions, whereas halogenated derivatives (e.g., 77e ) show reduced yields due to competing side reactions .
- Application Diversity : Sulfonate ester analogues (e.g., NpsOXY) are specialized for peptide coupling, while indolylidene/indenylidene derivatives are leveraged in asymmetric synthesis and materials science .
Research Findings and Trends
- Industrial Relevance : The target compound’s industrial-grade availability (99% purity) contrasts with research-scale analogues, highlighting its scalability for bulk applications .
- Thermal Stability : Methoxy and methyl substituents (e.g., 77b ) may improve thermal stability compared to unsubstituted derivatives, as inferred from melting point data (221–223°C) .
Biological Activity
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate (CAS No. 80370-84-9) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, and analgesic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a cyano group and a methoxy-substituted indene moiety, which are crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant effects against various cancer cell lines.
Case Study: In Vivo Evaluation
A notable study investigated the sodium salt form of a related compound in vivo against Ehrlich ascites carcinoma (EAC) cells. The findings demonstrated:
- Reduction in EAC cell volume and count : Treatment led to significant decreases in both parameters.
- Mechanism of Action : The compound induced apoptosis through the upregulation of caspase 3 and downregulation of osteopontin levels, as confirmed by histopathological examinations that showed improved liver and kidney tissues without adverse effects .
Antioxidant Properties
The antioxidant activity of this compound has also been documented. Antioxidants play a critical role in neutralizing free radicals, which can lead to cellular damage and contribute to cancer progression.
Mechanistic Insights
Studies suggest that the compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress modulation can enhance treatment efficacy.
Analgesic Effects
The analgesic properties of this compound have been explored in various contexts. Its derivatives have shown promise as pain-relieving agents due to their interaction with pain pathways.
Comparative Analysis
Q & A
Q. What are the established synthetic routes for Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate, and what reaction conditions are optimal?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with a substituted indanone derivative. For example, in a related synthesis (), ethyl cyanoacetate was reacted with a brominated indenoisoquinoline dione under argon in dry tetrahydrofuran (THF) with sodium hydride as a base, followed by reflux (10 hours) and purification via ethyl acetate extraction . Optimal conditions include inert atmosphere (argon), anhydrous solvents, and controlled temperature (0°C to reflux). RF values (e.g., 0.35 in pentane:ethyl acetate 8:2) and melting points (e.g., 37.9–42.7°C) are critical for purity validation .
Q. How is the structure of this compound confirmed using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation involves:
- NMR : Analysis of cyano (δ ~110–120 ppm in ) and ester carbonyl (δ ~165–175 ppm) groups.
- Mass Spectrometry : Exact mass determination (e.g., 214.0464 g/mol for related metabolites) to verify molecular formula .
- TLC : Use of silica gel plates with solvent systems (e.g., pentane:ethyl acetate 3:2) to monitor reaction progress and purity .
Advanced Research Questions
Q. What strategies minimize racemization when using this compound as a coupling reagent in peptide synthesis?
- Methodological Answer : Ethyl cyanoacetate derivatives like Oxyma Pure® (ethyl 2-cyano-2-(hydroximino)acetate) suppress racemization by stabilizing reactive intermediates. Key strategies include:
- Low-Temperature Reactions : Conducting couplings at 0–4°C to reduce epimerization.
- Additives : Using 1-Hydroxy-7-azabenzotriazole (HOAt) to accelerate coupling and minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility while maintaining reaction efficiency .
Q. How does the electron-withdrawing cyano group influence reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : The cyano group (-CN) enhances electrophilicity at the α-carbon, facilitating:
- Cycloadditions : Participation in [4+2] Diels-Alder reactions due to increased electron deficiency.
- Nucleophilic Attack : Enhanced susceptibility to nucleophiles (e.g., amines, thiols) in Michael additions.
Experimental validation includes monitoring reaction kinetics via NMR or HPLC to assess intermediate stability .
Q. What challenges arise in functionalizing the 5-methoxy-2,3-dihydroindenylidene moiety, and how are they addressed?
- Methodological Answer : Challenges include steric hindrance from the fused indene ring and deactivation of the methoxy group. Solutions involve:
- Directed Metalation : Using LDA (lithium diisopropylamide) to deprotonate specific positions for regioselective substitution.
- Protection/Deprotection : Temporarily masking the methoxy group (e.g., as a silyl ether) to prevent unwanted side reactions during functionalization .
Critical Analysis of Contradictions
- Synthetic Yields : reports 69% yield for a related indene ester, while notes challenges in amidation (42% yield). This highlights the need for tailored conditions (e.g., pressure-resistant reactors for ammonia reactions) .
- Reagent Efficiency : Ethyl cyanoacetate derivatives (e.g., 4-NBsOXY) show superior performance in hydroxamate synthesis compared to traditional methods, but require careful byproduct management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
